Cas no 2098009-36-8 (2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide)

2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide 化学的及び物理的性質
名前と識別子
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- 2-(3-azidoazetidin-1-yl)-N-isopentylacetamide
- 2-(3-azidoazetidin-1-yl)-N-(3-methylbutyl)acetamide
- 2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide
-
- インチ: 1S/C10H19N5O/c1-8(2)3-4-12-10(16)7-15-5-9(6-15)13-14-11/h8-9H,3-7H2,1-2H3,(H,12,16)
- InChIKey: YPHZISZUGRDZOA-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1CC(C1)N=[N+]=[N-])NCCC(C)C
計算された属性
- せいみつぶんしりょう: 225.15896025 g/mol
- どういたいしつりょう: 225.15896025 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 225.29
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 46.7
2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-2621-0.5g |
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide |
2098009-36-8 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-2621-0.25g |
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide |
2098009-36-8 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | A171141-100mg |
2-(3-azidoazetidin-1-yl)-n-isopentylacetamide |
2098009-36-8 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A171141-500mg |
2-(3-azidoazetidin-1-yl)-n-isopentylacetamide |
2098009-36-8 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-2621-5g |
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide |
2098009-36-8 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-2621-2.5g |
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide |
2098009-36-8 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-2621-10g |
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide |
2098009-36-8 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-2621-1g |
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide |
2098009-36-8 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | A171141-1g |
2-(3-azidoazetidin-1-yl)-n-isopentylacetamide |
2098009-36-8 | 1g |
$ 570.00 | 2022-06-08 |
2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
2-(3-Azidoazetidin-1-yl)-N-isopentylacetamideに関する追加情報
Research Briefing on 2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide (CAS: 2098009-36-8) in Chemical Biology and Pharmaceutical Applications
The compound 2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide (CAS: 2098009-36-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azidoazetidine scaffold, is being explored for its potential applications in drug discovery, particularly in the development of novel bioactive compounds and targeted therapies. Recent studies have highlighted its utility as a versatile intermediate in click chemistry, enabling efficient conjugation with biomolecules for probing biological systems and designing new therapeutics.
One of the key areas of interest is the role of 2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a groundbreaking class of therapeutics that selectively degrade disease-causing proteins via the ubiquitin-proteasome system. The azido functionality in this compound facilitates bioorthogonal labeling and modular assembly, making it an attractive candidate for constructing PROTACs with enhanced specificity and efficacy. Recent publications in journals such as Journal of Medicinal Chemistry and ACS Chemical Biology have demonstrated its successful incorporation into PROTAC designs targeting oncogenic proteins.
In addition to PROTACs, this compound has shown promise in the development of covalent inhibitors. Its reactive azide group allows for selective modification of cysteine residues in target proteins, enabling the design of irreversible inhibitors with prolonged pharmacological effects. A 2023 study published in Nature Chemical Biology reported the use of 2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide to develop covalent inhibitors for kinases involved in inflammatory pathways, showcasing its potential in treating chronic inflammatory diseases.
Another notable application is in the field of chemical proteomics, where the compound serves as a probe for identifying and characterizing protein-ligand interactions. By leveraging its click-compatible azide group, researchers have been able to map protein interaction networks and identify novel drug targets. A recent Cell Chemical Biology article detailed its use in profiling the off-target effects of kinase inhibitors, providing valuable insights into drug safety and selectivity.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on 2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide. Issues such as metabolic stability and cell permeability are areas of active investigation. Recent efforts have focused on structural modifications to enhance bioavailability while retaining the compound's reactivity and specificity. Collaborative research between academic institutions and pharmaceutical companies is expected to drive further innovation in this space.
In conclusion, 2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide (CAS: 2098009-36-8) represents a versatile and valuable tool in modern drug discovery. Its applications span from PROTACs and covalent inhibitors to chemical proteomics, underscoring its broad utility in addressing unmet medical needs. Continued research and development are likely to unlock new therapeutic possibilities, solidifying its role in the future of precision medicine.
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